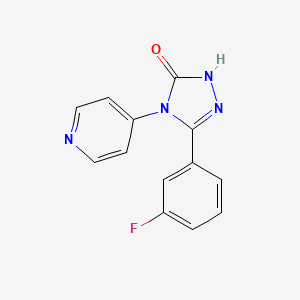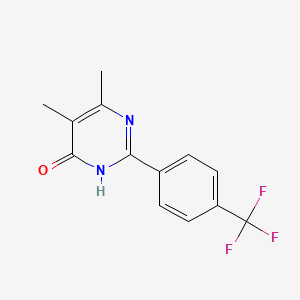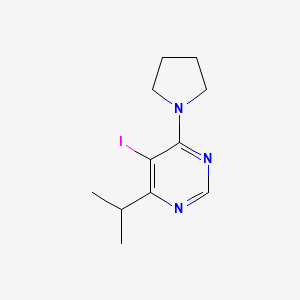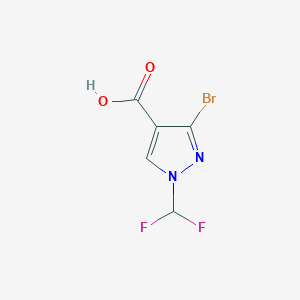
Fuc(b1-3)a-GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a glycoside formed by the linkage of an alpha-L-fucopyranosyl unit to a D-glucopyranose molecule. This compound is significant in various biological processes and has been studied for its role in cellular recognition and signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of a protected glucosamine derivative with a fucosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing therapeutic agents for bacterial and viral infections.
Industry: Utilized in the production of glycosylated compounds for various applications.
作用機序
The mechanism by which 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose exerts its effects involves its interaction with specific receptors on the cell surface. These interactions can trigger signaling pathways that regulate various cellular processes. The molecular targets often include lectins and other carbohydrate-binding proteins.
類似化合物との比較
Similar Compounds
2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-D-glucopyranose: Another glycoside with a galactose unit instead of fucose.
2-acetamido-2-deoxy-3-O-(alpha-D-mannopyranosyl)-D-glucopyranose: Contains a mannose unit instead of fucose.
Uniqueness
2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose is unique due to the presence of the alpha-L-fucopyranosyl unit, which imparts specific biological properties and interactions that are distinct from other similar compounds .
特性
分子式 |
C14H25NO10 |
|---|---|
分子量 |
367.35 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13-,14+/m0/s1 |
InChIキー |
TUXVLTYUDHJDAL-BGWULCETSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)


![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)


![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)




